(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features two aromatic rings, one substituted with an ethoxy group and the other with a methoxypropyl group. The (E)-configuration indicates that the substituents on the carbon-nitrogen double bond are on opposite sides, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine typically involves the condensation of an aldehyde with an amine. One common method is the reaction of 4-ethoxybenzaldehyde with 4-(3-methoxypropyl)aniline in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired imine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine depends on its specific application. In
Properties
CAS No. |
65426-75-7 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine |
InChI |
InChI=1S/C19H23NO2/c1-3-22-19-12-8-17(9-13-19)15-20-18-10-6-16(7-11-18)5-4-14-21-2/h6-13,15H,3-5,14H2,1-2H3 |
InChI Key |
YSCGCSTWFFLXML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.